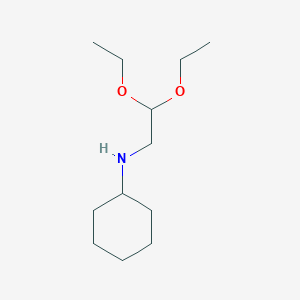

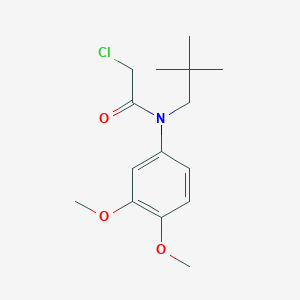

![molecular formula C11H22N2O3 B2942516 N-[(2-methylpropyl)carbamoyl]isoleucine CAS No. 1008202-20-7](/img/structure/B2942516.png)

N-[(2-methylpropyl)carbamoyl]isoleucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(2-methylpropyl)carbamoyl]isoleucine” is a compound that is a derivative of the amino acid isoleucine, with a carbamoyl group attached . Isoleucine is an essential amino acid used in the biosynthesis of proteins .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of N-carbamoyl imines. These compounds have been found to be useful in the enantioselective synthesis of various organic compounds due to their increased reactivity toward nucleophiles .Chemical Reactions Analysis

The chemical reactions involving compounds like “this compound” often involve nucleophilic addition to carbon-nitrogen double bonds (imines). This is a common strategy for the synthesis of amine derivatives .Scientific Research Applications

Enzymatic Stereoselectivity

N-Carbamoyl-d-α-amino acid amidohydrolase exhibits stereochemical recognition at both the α and β carbons of N-carbamoyl-d-α-amino acids. This enzyme's selective action on stereoisomers aids in the stereoselective synthesis of α,β-diastereomeric amino acids, including isoleucine, showcasing its potential for producing specific amino acid configurations important in pharmaceuticals and biotechnology (Ogawa et al., 1999).

Bioconjugation

The formation of stable adducts with blood protein globin by reactive compounds like methylisocyanate, an intermediate in carbamate pesticide synthesis, highlights the role of N-[(2-methylpropyl)carbamoyl]isoleucine in biomonitoring internal exposure to reactive species. This bioconjugation capability is critical for understanding exposure risks and mechanisms of toxicity (Mráz et al., 2004).

Synthesis of Specialized Metabolites

In cultivated and wild tomatoes, a variant of the leucine biosynthetic enzyme, isopropylmalate synthase, affects acylsugar composition, indicating the influence of amino acid derivatives like this compound on the biosynthesis of insecticidal compounds. This points to its potential in agricultural biotechnology for developing pest-resistant plant varieties (Ning et al., 2015).

Additional Research Findings

Research also covers the synthesis and reactivity of N-alkyl carbamoylimidazoles as equivalents to methyl isocyanate, indicating applications in chemical synthesis and potential pharmaceutical developments (Duspara et al., 2012). Moreover, studies on the microbial degradation of creatinine and the biosynthesis of unnatural chiral amino acids from hydantoin derivatives highlight the biocatalytic potential of enzymes interacting with this compound or its related compounds (Kim et al., 1986; Altenbuchner et al., 2001) (Altenbuchner et al., 2001).

Future Directions

The future directions in the field of N-carbamoyl imines, which are related to “N-[(2-methylpropyl)carbamoyl]isoleucine”, involve the development of new methodologies based on N-carbamoyl imines, focusing on synthetically useful protocols . The recent advances in the regiocontrolled synthesis of substituted imidazoles also highlight the potential for future research in this area .

properties

IUPAC Name |

3-methyl-2-(2-methylpropylcarbamoylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-5-8(4)9(10(14)15)13-11(16)12-6-7(2)3/h7-9H,5-6H2,1-4H3,(H,14,15)(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDFZSIYTRNVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

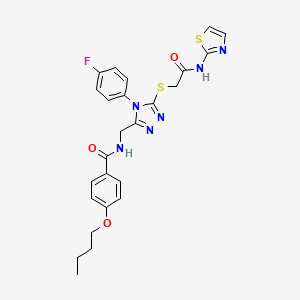

![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2942439.png)

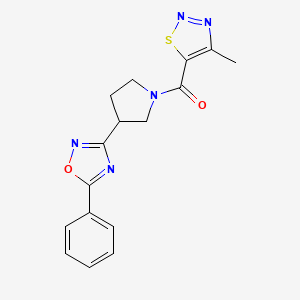

![2-chloro-N-[5-(2-chloropyridine-4-amido)-1H-indazol-3-yl]pyridine-4-carboxamide](/img/structure/B2942441.png)

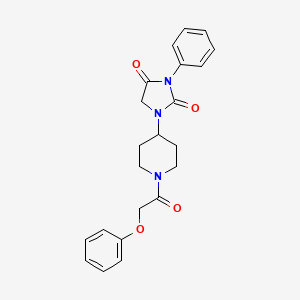

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2942451.png)

![8-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B2942452.png)

![6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2942456.png)